Atmospheric-Pressure Spatial ALD (AP-SALD) Growth Rate with H₂O Co-Reactant
Sn(acac)₂ enables AP-SALD growth of SnO₂ thin films using H₂O as co-reactant with a stable growth rate of 0.85±0.03 Å/cycle within a defined temperature window of 140–200 °C [1]. This represents the first experimental demonstration of AP-SALD SnO₂ growth using this precursor–oxidant combination under atmospheric pressure conditions. The resultant films exhibit a pure SnO₂ phase confirmed by XPS with Sn 3d₅⧸₂ binding energy at 486.8±0.3 eV, n-type conductivity with free electron density of 8×10¹⁹ cm⁻³, electron mobility up to 11.2 cm² V⁻¹ s⁻¹, and resistivity of 7×10⁻³ Ω cm when deposited at 270 °C [1].
| Evidence Dimension | Growth rate with H₂O oxidant in ALD configuration |
|---|---|
| Target Compound Data | 0.85±0.03 Å/cycle (AP-SALD with H₂O) |
| Comparator Or Baseline | No film growth observed with Sn(acac)₂ + H₂O in hot-wall ALD (Selvaraj 2014) |
| Quantified Difference | Growth only achievable under AP-SALD conditions; 0 Å/cycle in conventional ALD with H₂O |
| Conditions | AP-SALD at 140–200 °C, atmospheric pressure; vs. hot-wall ALD at 175–300 °C with H₂O, O₂, or O₃ |
Why This Matters
This demonstrates that Sn(acac)₂ enables water-based ALD only under specific reactor configurations (AP-SALD), informing process engineers that equipment selection directly determines process viability when using this precursor with H₂O.
- [1] Nguyen, V. H., Akbari, M., Sekkat, A., Ta, H. T. T., Resende, J., Jiménez, C., Musselman, K. P., & Muñoz-Rojas, D. (2022). Atmospheric atomic layer deposition of SnO₂ thin films with tin(II) acetylacetonate and water. Dalton Transactions, 51, 9278–9290. DOI: 10.1039/D2DT01427K. View Source
